2-(3-Hydroxycyclobutyl)acetonitrile
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Overview
Description
2-(3-Hydroxycyclobutyl)acetonitrile is an organic compound with the molecular formula C6H9NO. It features a cyclobutane ring substituted with a hydroxyl group and an acetonitrile group.
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the synthetic routes for 2-(3-Hydroxycyclobutyl)acetonitrile involves the use of palladium hydroxide on carbon as a catalyst. The process starts with 2-(3-(benzyloxy)cyclobutylidene)acetonitrile, which is subjected to hydrogenation under high pressure (100 psi) in a steel reactor at around 20°C. This reaction yields this compound .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the use of catalytic hydrogenation and other standard organic synthesis techniques are likely employed. The scalability of these methods would depend on the availability of starting materials and the efficiency of the catalytic processes.
Chemical Reactions Analysis
Types of Reactions
2-(3-Hydroxycyclobutyl)acetonitrile can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are typical reagents.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products
Oxidation: Formation of 2-(3-oxocyclobutyl)acetonitrile.
Reduction: Formation of 2-(3-hydroxycyclobutyl)ethylamine.
Substitution: Formation of 2-(3-chlorocyclobutyl)acetonitrile or 2-(3-bromocyclobutyl)acetonitrile.
Scientific Research Applications
2-(3-Hydroxycyclobutyl)acetonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug discovery and development.
Industry: Utilized in the manufacturing of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-(3-Hydroxycyclobutyl)acetonitrile involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds, influencing the compound’s binding affinity to enzymes or receptors. The nitrile group can participate in nucleophilic addition reactions, potentially modifying biological pathways .
Comparison with Similar Compounds
Similar Compounds
Cyclobutaneacetonitrile: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.
3-Hydroxycyclobutanone: Contains a ketone group instead of a nitrile group, leading to different reactivity and applications.
2-(3-Hydroxycyclopropyl)acetonitrile: Features a cyclopropane ring, which has different steric and electronic properties compared to the cyclobutane ring.
Uniqueness
2-(3-Hydroxycyclobutyl)acetonitrile is unique due to the presence of both a hydroxyl group and a nitrile group on a cyclobutane ring. This combination of functional groups provides a versatile platform for various chemical transformations and applications in research and industry.
Properties
IUPAC Name |
2-(3-hydroxycyclobutyl)acetonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO/c7-2-1-5-3-6(8)4-5/h5-6,8H,1,3-4H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEAYGFQVUHWMCP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1O)CC#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
111.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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